molecular formula C6H13NO2S B8705301 N-cyclopropylpropane-1-sulfonamide

N-cyclopropylpropane-1-sulfonamide

Cat. No. B8705301
M. Wt: 163.24 g/mol
InChI Key: RNQVATLFVKGXOG-UHFFFAOYSA-N
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Patent
US09096619B2

Procedure details

To a solution of cyclopropylamine (1.2 ml, 17.5 mmol) in 100 ml CH2Cl2 and DMAP (2.4 g, 17.5 mmol) was added dropwise a solution of propane-1-sulfonyl chloride (2.3 ml, 19.2 mmol) in 50 ml CH2Cl2. The resulting mixture was stirred at room temperature over night and diluted with 50 ml of CH2Cl2. The mixture was extracted subsequently with water, 1 M HCl, and brine, tried over Na2SO4, filtered and the solvent evaporated to obtain 2.8 g of product (oil) which was used in the next step without further purification.
Quantity
1.2 mL
Type
reactant
Reaction Step One
Quantity
2.3 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
2.4 g
Type
catalyst
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1([NH2:4])[CH2:3][CH2:2]1.[CH2:5]([S:8](Cl)(=[O:10])=[O:9])[CH2:6][CH3:7]>C(Cl)Cl.CN(C1C=CN=CC=1)C>[CH:1]1([NH:4][S:8]([CH2:5][CH2:6][CH3:7])(=[O:10])=[O:9])[CH2:3][CH2:2]1

Inputs

Step One
Name
Quantity
1.2 mL
Type
reactant
Smiles
C1(CC1)N
Name
Quantity
2.3 mL
Type
reactant
Smiles
C(CC)S(=O)(=O)Cl
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
2.4 g
Type
catalyst
Smiles
CN(C)C=1C=CN=CC1
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at room temperature over night
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted subsequently with water, 1 M HCl, and brine
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent evaporated

Outcomes

Product
Name
Type
product
Smiles
C1(CC1)NS(=O)(=O)CCC
Measurements
Type Value Analysis
AMOUNT: MASS 2.8 g
YIELD: CALCULATEDPERCENTYIELD 98%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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